Anhydroxylitol

描述

Contextualization within Sugar Alcohol Chemistry Research

Sugar alcohols, also known as polyols or alditols, are a class of organic compounds derived from sugars. researchgate.net They are characterized by the presence of a hydroxyl group on each carbon atom of the acyclic polyol backbone. researchgate.net Research in this area has traditionally focused on the production, properties, and applications of common sugar alcohols like sorbitol, xylitol (B92547), and mannitol, primarily in the food and pharmaceutical industries as sugar substitutes and excipients. researchgate.netnih.gov

1,4-Anhydro-D-xylitol fits within this context as a second-generation sugar alcohol derivative. Its formation through the intramolecular dehydration of xylitol represents a key chemical transformation that alters its properties and potential uses. mdpi.comresearchgate.net Unlike its linear parent compound, the cyclic structure of 1,4-Anhydro-D-xylitol opens up new avenues for chemical modification and functionalization, making it a valuable intermediate in synthetic carbohydrate chemistry. chemimpex.comnih.gov

Evolution of Research Interests in Anhydro-Sugar Alcohols

Historically, research on anhydro-sugar alcohols was often a niche area within carbohydrate chemistry. Early studies focused on the synthesis and structural elucidation of these compounds, which can be challenging due to the potential for multiple isomers. acs.orgacs.org However, with advancements in analytical techniques and a growing demand for bio-based chemicals and functional materials, interest in anhydro-sugar alcohols has significantly increased. researchgate.netgoogle.com

The evolution of research can be seen in the shift from fundamental synthetic studies to more application-driven investigations. For instance, the discovery that certain anhydro sugars can act as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism, has spurred research into their potential therapeutic applications. ontosight.aiontosight.ai This includes the synthesis of heteroanalogues of naturally occurring glycosidase inhibitors, where 1,4-Anhydro-D-xylitol serves as a key structural motif. cdnsciencepub.comcdnsciencepub.com Furthermore, the drive for sustainable chemistry has highlighted the potential of anhydro-sugar alcohols derived from biomass as renewable platform chemicals. researchgate.netrsc.org

Multidisciplinary Research Perspectives: Chemistry, Biology, Materials Science

The study of 1,4-Anhydro-D-xylitol and other anhydro-sugar alcohols is inherently multidisciplinary, bridging chemistry, biology, and materials science.

Chemistry: From a chemical perspective, 1,4-Anhydro-D-xylitol is a chiral building block for the synthesis of complex organic molecules. myskinrecipes.com Its defined stereochemistry makes it a valuable starting material for creating enantiomerically pure compounds, which is crucial in the development of pharmaceuticals. myskinrecipes.com Synthetic chemists are exploring various methods for its efficient production and its use in creating a diverse range of derivatives. mdpi.comnih.gov

Biology: In the biological sciences, the interest in 1,4-Anhydro-D-xylitol lies in its potential to interact with biological systems. Research is ongoing to understand its metabolic fate and its potential as a bioactive molecule. ontosight.aicymitquimica.com For example, studies have investigated its role as a potential inhibitor of enzymes involved in carbohydrate metabolism, which could have implications for managing conditions like diabetes. ontosight.airesearchgate.net

Materials Science: In materials science, 1,4-Anhydro-D-xylitol is being explored as a monomer for the synthesis of biodegradable polymers and other sustainable materials. medchemexpress.commyskinrecipes.com Its rigid cyclic structure can impart unique thermal and mechanical properties to polymers. The potential to derive this compound from renewable biomass sources further enhances its appeal in the development of eco-friendly materials. researchgate.net

Physicochemical Properties of 1,4-Anhydro-D-xylitol

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | chemimpex.com |

| Molecular Weight | 134.13 g/mol | chemimpex.comnih.gov |

| Appearance | Light yellow clear liquid or Off-white solid | myskinrecipes.comchemimpex.com |

| Boiling Point | 160 °C / 0.2 mmHg | chemimpex.com |

| Solubility | Soluble in water | cymitquimica.com |

| CAS Number | 53448-53-6 | chemimpex.com |

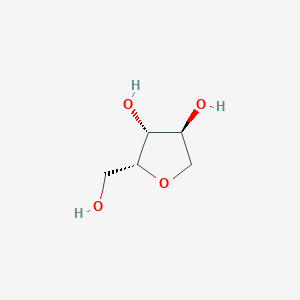

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAAIRBJJYZOW-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964160 | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-53-6, 491-19-0 | |

| Record name | 1,4-Anhydro-D-xylitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANHYDROXYLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Anhydro D Xylitol

Established Synthetic Routes from Xylitol (B92547)

The primary method for synthesizing 1,4-Anhydro-D-xylitol is the dehydration of xylitol. This can be accomplished through intramolecular processes under high-temperature, catalyst-free conditions or through reactions catalyzed by acids. google.comresearchgate.net

Intramolecular Dehydration Processes

Intramolecular dehydration of xylitol involves the removal of a water molecule to form a cyclic ether. This transformation can be achieved efficiently using high-temperature water, which acts as both the solvent and a promoter for the reaction.

The intramolecular dehydration of various sugar alcohols, including xylitol, has been investigated in high-temperature water ranging from 523 to 573 K without the use of any additional acid catalysts. researchgate.netnih.gov In these studies, pentitols like xylitol are converted into their corresponding anhydropentitols. researchgate.netnih.govrsc.org The orientation of the hydroxyl groups in the parent sugar alcohol plays a crucial role in the reaction rate. nih.govrsc.org For xylitol, the hydroxyl groups at the C-2 and C-3 positions are in a trans configuration, which presents less structural hindrance during the cyclization process compared to pentitols with cis hydroxyl groups, such as ribitol. nih.govrsc.org This structural advantage leads to a higher dehydration rate for xylitol. nih.govrsc.org

Research conducted at 548 K in water demonstrated the conversion of xylitol to 1,4-Anhydro-D-xylitol (identified as 1-4-AHXY). researchgate.netresearchgate.net The yield of 1,4-Anhydro-D-xylitol increases with reaction time, as detailed in the table below. researchgate.net

| Reaction Time (min) | Yield of 1,4-Anhydro-D-xylitol (%) | Unreacted Xylitol (%) |

| 0 | 0 | 100 |

| 15 | ~25 | ~75 |

| 30 | ~40 | ~60 |

| 60 | ~55 | ~45 |

| 120 | ~70 | ~30 |

| This interactive table summarizes the yield of 1,4-Anhydro-D-xylitol from xylitol dehydration at 548 K over time, based on graphical data. researchgate.netresearchgate.net |

The synthesis of 1,4-Anhydro-D-xylitol under high-temperature water conditions (523–573 K) is notable for proceeding without the addition of any acid catalysts. researchgate.netnih.gov This catalyst-free approach is a key feature of the intramolecular dehydration process in this specific environment, relying on the properties of water at elevated temperatures to facilitate the reaction. researchgate.netnih.govrsc.org

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed dehydration is a well-established and efficient method for producing 1,4-Anhydro-D-xylitol from xylitol. google.comgoogle.commdpi.comcore.ac.uk This approach can utilize both Brønsted and Lewis acids to promote the dehydrative cyclization. google.comgoogle.com

Strong mineral acids such as sulfuric acid (H₂SO₄) are commonly employed. mdpi.comcore.ac.uk One reported procedure involves heating xylitol with a 5% v/v aqueous solution of sulfuric acid at 135 °C for 45 minutes, which yields (±)-xylitan as a viscous pale yellow liquid in 82% yield. mdpi.comcore.ac.uk Another method utilizes microwave irradiation to enhance the reaction; heating xylitol with H₂SO₄ as a catalyst in a 28% water/dioxane mixture for 15 minutes at 180 °C resulted in an 85% yield of 1,4-anhydroxylitol. acs.org However, using strong acids like H₂SO₄ under severe conditions can lead to the formation of organic sulfate (B86663) impurities. acs.org

Water-tolerant Lewis acids, such as hafnium triflate (Hf(OTf)₄) and gallium triflate (Ga(OTf)₃), have also been successfully used to catalyze the dehydrative cyclization of xylitol to 1,4-anhydroxylitol under mild conditions. google.com

| Catalytic System | Temperature | Time | Yield (%) | Reference |

| H₂SO₄ (5% v/v) | 135 °C | 45 min | 82 | mdpi.comcore.ac.uk |

| H₂SO₄ / Microwave | 180 °C | 15 min | 85 | acs.org |

| Hafnium triflate | - | - | High | google.com |

| Gallium triflate | - | - | High | google.com |

| This interactive table presents findings from various acid-catalyzed cyclization reactions of xylitol. |

Derivatization Strategies for Functionalization and Enhanced Bioactivity

1,4-Anhydro-D-xylitol, also referred to as xylitan, is a trifunctional substrate that serves as a versatile starting material for further chemical modifications. google.comresearchgate.net These derivatization strategies aim to synthesize new molecules with tailored properties for various applications, including those with enhanced biological activity. google.comresearchgate.net

Synthesis of Xylitan Derivatives

A range of novel xylitan derivatives has been synthesized using straightforward procedures. researchgate.netmdpi.com A common strategy involves the use of a key intermediate, (±)-xylitan acetonide, which is prepared by reacting (±)-xylitan with acetone (B3395972) in the presence of copper(II) sulfate (CuSO₄) at room temperature, achieving a 75% yield. researchgate.netmdpi.com This acetonide protects the cis-diol moiety, allowing for selective reactions at the remaining hydroxyl group. mdpi.com

From this intermediate, various derivatives can be prepared, including benzoate (B1203000) and arylsulfonate esters. researchgate.netmdpi.com For instance, esterification with different benzoyl chlorides in the presence of pyridine (B92270) yields a series of benzoate derivatives. mdpi.com The synthesis of amphipathic amine-esters from 1,4-anhydroxylitol has also been described, involving esterification with a fatty acid, sulfonation, and subsequent nucleophilic displacement with an amine. google.com

| Derivative Type | Reagents | Key Intermediate | Yield (%) | Reference |

| Xylitan Acetonide | Acetone, CuSO₄ | (±)-Xylitan | 75 | researchgate.netmdpi.com |

| (±)-2-Benzoyl-3,5-O-isopropylidene-1,4-xylitan | Benzoyl chloride, Pyridine | Xylitan Acetonide | 58 | researchgate.netmdpi.com |

| (±)-2-(4-Methoxybenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 4-Methoxybenzoyl chloride, Pyridine | Xylitan Acetonide | 25 | mdpi.com |

| (±)-2-(4-Methylbenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 4-Methylbenzoyl chloride, Pyridine | Xylitan Acetonide | 55 | mdpi.com |

| (±)-2-(Tosyl)-1,4-xylitan | p-Toluenesulfonyl chloride, Pyridine, DMAP | (±)-Xylitan | 15 | mdpi.com |

| This interactive table showcases the synthesis of various xylitan derivatives and their respective yields. |

Furthermore, heteroanalogues of the naturally occurring glycosidase inhibitor salacinol (B1681389) have been synthesized using 1,4-anhydro-D-xylitol as a scaffold, where a sulfur or nitrogen atom replaces an oxygen in the ring structure. cdnsciencepub.comcdnsciencepub.com This highlights the utility of 1,4-anhydro-D-xylitol in constructing complex molecules with potential therapeutic value. cdnsciencepub.comcdnsciencepub.com

Heteroanalogue Synthesis

The replacement of the ring oxygen atom in 1,4-anhydro-D-xylitol with another heteroatom, such as sulfur, leads to the formation of heteroanalogues with different electronic and conformational properties.

The synthesis of sulfur-containing heteroanalogues, specifically 1,4-anhydro-4-thio-D-xylitol derivatives, is of interest in the context of creating analogues of naturally occurring glycosidase inhibitors like salacinol. nih.gov The general synthetic strategy relies on the nucleophilic attack of a sulfur-containing analogue of 1,4-anhydro-D-xylitol at an electrophilic carbon. nih.gov

For instance, the synthesis of salacinol analogues has involved the coupling of protected 1,4-anhydro-4-thio-D-arabinitol with a cyclic sulfate derived from L-erythritol. nih.gov The synthesis of the requisite 1,4-anhydro-4-thio-pentitol can be achieved from a suitable pentose (B10789219) precursor through a series of steps involving protection, activation of hydroxyl groups as leaving groups (e.g., mesylates or tosylates), and subsequent displacement with a sulfur nucleophile followed by cyclization.

Nitrogen-Containing Heteroanalogues (e.g., Ammonium (B1175870) Ions)

The synthesis of nitrogen-containing heteroanalogues of 1,4-Anhydro-D-xylitol, specifically those containing a permanent positive charge like ammonium ions, has been explored, particularly in the context of creating mimics of naturally occurring glycosidase inhibitors such as salacinol. cdnsciencepub.comresearchgate.net The general synthetic strategy involves the nucleophilic attack of a nitrogen-containing analogue of 1,4-anhydro-D-xylitol on a cyclic sulfate. cdnsciencepub.comresearchgate.netcdnsciencepub.com

A key precursor for these syntheses is 1,4-dideoxy-1,4-imino-D-xylitol, a nitrogen analogue of 1,4-anhydro-D-xylitol where the ring oxygen is replaced by a nitrogen atom. cdnsciencepub.com This iminosugar is alkylated using an electrophile like 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate. cdnsciencepub.comcdnsciencepub.com The reaction proceeds via a nucleophilic attack from the nitrogen atom of the imino-D-xylitol at the least sterically hindered carbon of the cyclic sulfate. cdnsciencepub.comresearchgate.netresearchgate.net This process results in the formation of a zwitterionic inner salt structure, featuring a positively charged ammonium cation and a negatively charged sulfate anion. researchgate.net

One specific synthesis involves the alkylation of 1,4-dideoxy-1,4-imino-D-xylitol with 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate in methanol (B129727) with potassium carbonate at elevated temperatures (60–70°C), affording the target ammonium ion in a 63% yield. cdnsciencepub.com Unlike analogous reactions with sulfur-containing heteroanalogues, the increased nucleophilicity of the nitrogen atom means that protection of the hydroxyl groups (e.g., by benzylation) is not necessary. cdnsciencepub.com

Table 1: Synthesis of a 1,4-Anhydro-D-xylitol Ammonium Heteroanalogue

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Reference |

| 1,4-Dideoxy-1,4-imino-D-xylitol | 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate (1.2 equiv) | K₂CO₃, Methanol, 60-70°C | Ammonium ion heteroanalogue (Compound 17 in source) | 63% | cdnsciencepub.com |

Nucleoside Analogue Synthesis

1,4-Anhydro-D-xylitol serves as a starting material for the synthesis of various nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by the anhydroxylitol moiety.

Adenosine (B11128) Analogues

The synthesis of adenosine analogues from 1,4-Anhydro-D-xylitol proceeds through a multi-step sequence. researchgate.net The initial steps convert 1,4-Anhydro-D-xylitol into the key intermediate, 1,2:3,4-dianhydro-D-ribitol, through a series of six high-yield reactions. researchgate.net

This dianhydro intermediate is then subjected to regioselective amination. Reaction with concentrated ammonium hydroxide (B78521) results in an exclusive nucleophilic attack at the C-2 position, yielding 2-amino-1,4-anhydro-D-arabinitol. researchgate.net This amino-arabinitol is the direct precursor for the construction of the purine (B94841) base. The synthesis is completed in three subsequent steps to afford the final adenosine analogue, 2-(6-amino-9-purinyl)-1,4-anhydro-2-deoxy-D-arabinitol. researchgate.net

Table 2: Synthetic Pathway to Adenosine Analogue from 1,4-Anhydro-D-xylitol

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Key Reaction Steps | Reference |

| 1,4-Anhydro-D-xylitol | 1,2:3,4-Dianhydro-D-ribitol | 2-Amino-1,4-anhydro-D-arabinitol | 2-(6-Amino-9-purinyl)-1,4-anhydro-2-deoxy-D-arabinitol | 1. Six-step conversion. 2. Regioselective amination with NH₄OH. 3. Three-step purine ring construction. | researchgate.net |

Uridine (B1682114) Derivatives

The same versatile intermediate used for adenosine analogues, 2-amino-1,4-anhydro-D-arabinitol, also serves as a precursor for uridine derivatives. researchgate.net Starting from 1,4-Anhydro-D-xylitol and proceeding through the formation of 1,2:3,4-dianhydro-D-ribitol and its subsequent amination, the resulting 2-amino-1,4-anhydro-D-arabinitol can be converted into uridine analogues such as 1-[1,4-anhydro-2-deoxy-D-arabinitol-2-yl]uracil. researchgate.net This involves the construction of the pyrimidine (B1678525) moiety from the amino derivative of the anhydro-arabinitol scaffold. researchgate.net

Methylated and Acetylated/Benzoylated Isomers

A general and efficient method has been developed for the synthesis of all positional isomers of partially methylated and acetylated or benzoylated 1,4-anhydro-D-xylitol. nih.govacs.org These derivatives are valuable as authentic standards for analytical techniques like the reductive-cleavage method used in methylation analysis of polysaccharides. nih.gov

The synthetic strategy involves sequential protection and methylation. nih.gov For instance, to generate benzoated isomers, 1,4-anhydro-D-xylitol can undergo sequential partial methylation and then benzoylation, or the reverse sequence of partial benzoylation followed by methylation. nih.gov These processes typically result in a mixture of isomers, which can then be separated and purified using high-performance liquid chromatography (HPLC). nih.gov The corresponding acetylated isomers are subsequently obtained through debenzoylation followed by acetylation. nih.gov

Table 3: Spectroscopic and Chromatographic Data for Selected Methylated and Acetylated Isomers of 1,4-Anhydro-D-xylitol

| Compound Name | Molecular Formula | GC Retention Index (DB-5 Column) | Reference |

| 2,5-Di-O-acetyl-1,4-anhydro-3-O-methyl-D-xylitol | C₁₀H₁₆O₆ | 1516.23 | nist.gov |

| 3,5-Di-O-acetyl-1,4-anhydro-2-O-methyl-D-xylitol | C₁₀H₁₆O₆ | 1492.30 | nih.gov |

| 2,3-Di-O-acetyl-1,4-anhydro-5-O-methyl-D-xylitol | C₁₀H₁₆O₆ | 1481.33 | nih.gov |

| 1,4-Anhydro-2,3,5-tri-O-methyl-D-xylitol | C₈H₁₆O₄ | 1146.46 | nih.gov |

The synthesis of various benzoylated derivatives has also been specifically reported. For example, (±)-2-Benzoyl-3,5-O-isopropylidene-1,4-xylitan was obtained in a 58% yield from the corresponding protected xylitan intermediate. mdpi.com

Mechanistic Studies of 1,4-Anhydro-D-xylitol Reactions

Understanding the reaction mechanisms of 1,4-Anhydro-D-xylitol is crucial for controlling reaction pathways and predicting products.

Oxidation Pathways and Product Characterization

The oxidation of the 1,4-anhydro-D-xylitol framework has been investigated both chemically and enzymatically. While direct oxidation studies on 1,4-anhydro-D-xylitol are limited, valuable insights can be drawn from the oxidation of its close analogues.

Chemical oxidation of heteroanalogues, such as 1,4-anhydro-4-thio-D-ribitol and 1,4-anhydro-4-thio-L-lyxitol, has been achieved using meta-chloroperoxybenzoic acid (m-CPBA). acs.org This reaction, conducted at low temperatures (-40 °C) in dichloromethane, selectively oxidizes the sulfur atom to a sulfoxide. acs.org This demonstrates a specific oxidation pathway for thioether derivatives of the this compound core.

Enzymatic oxidation provides another pathway. The enzyme levoglucosan (B13493) dehydrogenase (LGDH), found in certain bacteria, catalyzes the NAD+-dependent oxidation of levoglucosan (1,6-anhydro-β-D-glucopyranose) specifically at the C-3 hydroxyl group to yield 3-keto-levoglucosan. nih.gov Although LGDH shows high specificity for levoglucosan, it also exhibits weak activity toward other anhydro sugars, suggesting that a similar C-3 specific oxidation could be a potential, albeit minor, metabolic pathway for related anhydroalditols. nih.gov The broader catalytic deoxygenation of xylitol itself can lead to 1,4-anhydroxylitol, among other products, highlighting the stability of this anhydro ring system under certain catalytic conditions. nih.gov

Reduction Reactions and Alcohol Derivative Formation

The hydroxyl groups of 1,4-Anhydro-D-xylitol are primary sites for chemical modification, allowing for the formation of a wide range of alcohol derivatives, particularly ethers and esters. While reduction reactions of the core anhydro-xylitol structure are not common as it is already a reduced polyol, the formation of its derivatives is a key strategy in its synthetic utility.

Etherification: Ether derivatives are commonly synthesized to modify the polarity and reactivity of the molecule. A one-pot process combining dehydrative cyclization of xylitol with etherification has been developed. google.com This method uses a water-tolerant Lewis acid catalyst, such as hafnium triflate (Hf(OTf)₄), to first form the 1,4-anhydroxylitol intermediate, which then reacts in situ with an alcohol like 2-ethylhexanol to yield mono- and diether products. google.com The reaction is typically conducted in two stages: an initial lower temperature phase (e.g., 140°C) to ensure complete conversion of xylitol to 1,4-anhydroxylitol, followed by a higher temperature phase (e.g., 160°C) to drive the etherification. google.com

Esterification: Esterification is another principal method for derivatizing the hydroxyl groups of 1,4-Anhydro-D-xylitol, often used to create precursors for further transformations or to synthesize compounds with specific biological activities. These reactions can be performed using various acylating agents and catalysts.

Chemical Acylation: Acyl chlorides, such as benzoyl chloride and its substituted analogues, are frequently used in the presence of a base to form ester derivatives. mdpi.com For instance, (±)-xylitan (1,4-anhydro-D/L-xylitol) can be protected with an isopropylidene ketal and then acylated at the remaining free hydroxyl group. mdpi.com

Enzymatic Acylation: Lipases, such as Lipozyme 435 from Candida antarctica, offer a milder and often more selective method for esterification. google.com This approach is particularly useful for synthesizing fatty acid esters by reacting 1,4-anhydroxylitol with a fatty acid (e.g., oleic acid) at moderate temperatures (e.g., 60°C), often under vacuum to remove water and drive the reaction to completion. google.com

The following table summarizes various alcohol derivatives formed from 1,4-anhydroxylitol.

| Derivative Type | Reagents | Catalyst/Conditions | Product Example | Yield | Reference |

| Ether | 2-Ethylhexanol | Hf(OTf)₄, 160°C | 1,4-Anhydroxylitol mono-2-ethylhexyl ether | 12 wt.% | google.com |

| Ester (Acyl Chloride) | 4-Chlorobenzoyl chloride, Pyridine | Room Temperature | (±)-2-(4-Chlorobenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 54% | mdpi.com |

| Ester (Acyl Chloride) | 3-Nitrobenzoyl chloride, Pyridine | Room Temperature | (±)-2-(3-Nitrobenzoyl)-3,5-O-isopropylidene-1,4-xylitan | 63% | mdpi.com |

| Ester (Enzymatic) | Oleic acid | Lipozyme 435, 60°C, Vacuum | 1,4-Anhydroxylitol oleate (B1233923) esters | - | google.com |

Substitution Reactions for Hydroxyl Group Replacement

Replacing the hydroxyl groups of 1,4-Anhydro-D-xylitol with other functional groups is a powerful strategy for synthesizing diverse molecular structures, including precursors for amino sugars and other heteroatom-containing analogues. This transformation typically requires activation of the hydroxyl group into a good leaving group, such as a sulfonate ester (tosylate, mesylate), followed by nucleophilic attack.

A common synthetic route involves a two-step sequence:

Sulfonation: The hydroxyl groups are converted into sulfonate esters (e.g., tosylates, triflates), which are excellent leaving groups. google.com

Nucleophilic Displacement: The sulfonyl moiety is then displaced by a nucleophile. google.com This Sₙ2 reaction proceeds with inversion of configuration at the carbon center.

Research has shown the successful displacement of sulfonate esters with primary amines, such as aminoethoxyethanol (B8391809) (AEE), to produce amphipathic amine-esters. google.com The reaction is typically performed overnight at moderate temperatures (around 50°C) and can achieve high yields (greater than 85%). google.com

However, not all nucleophilic substitution attempts are successful. In one study, a tosylated derivative of (±)-xylitan acetonide was unreactive towards nucleophiles like phenols, anilines, and azides. mdpi.com Instead of substitution, treatment with a sterically hindered base (DBU) at high temperatures led to an elimination reaction. mdpi.com

The synthesis of azido (B1232118) derivatives has been more successful. For example, 1,4-Anhydro-5-azido-5-deoxy-D,L-xylitol has been synthesized, demonstrating the replacement of a hydroxyl group (via an intermediate) with an azide (B81097) group. sci-hub.se This transformation provides a key intermediate for the synthesis of amino sugars.

The table below details examples of substitution reactions on 1,4-Anhydro-D-xylitol derivatives.

| Leaving Group | Nucleophile | Conditions | Product | Outcome/Yield | Reference |

| Sulfonate Ester | Primary Amine (e.g., AEEA) | 50°C, overnight | Amphipathic amine-ester | >85% | google.com |

| Tosylate | Phenols, Anilines, Azides | - | No substitution product | Unsuccessful | mdpi.com |

| Tosylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 150°C | Glycal (elimination product) | - | mdpi.com |

| (Not specified) | Azide (NaN₃) | DMF | 1,4-Anhydro-5-azido-5-deoxy-D,L-xylitol | 10% | sci-hub.se |

Regioselective Ring-Opening Mechanisms in Nucleophilic Reactions

The tetrahydrofuran (B95107) ring of 1,4-Anhydro-D-xylitol is generally stable. Synthetic strategies often leverage derivatives of 1,4-anhydro-D-xylitol as nucleophiles to open other reactive rings, rather than undergoing ring-opening themselves. For instance, sulfur or nitrogen analogues of 1,4-anhydro-D-xylitol can act as nucleophiles to attack the least-hindered carbon of an electrophile like 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate. cdnsciencepub.comcdnsciencepub.comdtu.dk This regioselective attack is a key step in the synthesis of complex glycosidase inhibitors like salacinol analogues. cdnsciencepub.comcdnsciencepub.com

In this synthetic design, the nucleophilic heteroatom of the anhydro-xylitol derivative selectively attacks the primary carbon of the cyclic sulfate, leading to a desired sulfonium (B1226848) or ammonium ion. cdnsciencepub.com For example, 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-xylitol is alkylated with a cyclic sulfate in acetone with K₂CO₃ at 60–70°C, achieving a 72% yield. cdnsciencepub.com Similarly, 1,4-dideoxy-1,4-imino-D-xylitol can be alkylated under similar conditions in methanol to afford the corresponding ammonium derivative in 63% yield. cdnsciencepub.com

While direct nucleophilic opening of the 1,4-anhydro-D-xylitol ring is not commonly reported, ring-opening reactions of other functionalities attached to the anhydro-xylitol scaffold are known. For example, 1,4-Anhydro-D-xylitol can be converted through a sequence of reactions into 1,2:3,4-dianhydro-D-ribitol, which contains two epoxide rings. researchgate.net The subsequent reaction with concentrated ammonium hydroxide results in the exclusive nucleophilic attack at the C-2 position, opening one of the epoxide rings to form 2-amino-1,4-anhydro-D-arabinitol. researchgate.net This highlights how regioselectivity is controlled in attached functional groups, while the core tetrahydrofuran ring remains intact.

| Nucleophile (Anhydro-xylitol derivative) | Electrophile | Conditions | Product | Yield | Reference |

| 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-xylitol | 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate | Acetone, K₂CO₃, 60-70°C | Coupled Sulfonium Precursor | 72% | cdnsciencepub.com |

| 1,4-Dideoxy-1,4-imino-D-xylitol | 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate | Methanol, K₂CO₃, 60-70°C | Coupled Ammonium Precursor | 63% | cdnsciencepub.com |

Stereoselective Synthesis Approaches

Stereocontrol is a fundamental aspect of the synthesis and modification of 1,4-Anhydro-D-xylitol, as its biological activity and utility as a chiral synthon depend on its specific three-dimensional structure.

The most common synthesis of 1,4-anhydro-D-xylitol, the acid-catalyzed intramolecular dehydration of D-xylitol, is an inherently stereoselective process. mdpi.com The stereochemistry of the parent D-xylitol molecule dictates the formation of the cis-fused tetrahydrofuran ring system. mdpi.com

More complex stereoselective syntheses have been developed to produce enantiomerically pure anhydro-alditols and their derivatives from achiral or simpler chiral precursors. A key strategy involves the iodine-induced cyclization of acyclic precursors. For example, enantiomeric 1,4-anhydro-alditols can be prepared stereoselectively from 2,3-O-isopropylidene-D-glyceraldehyde. researchgate.net The key step is the cyclization of an intermediate 4-pentene-1,2,3-triol using iodine, which establishes the tetrahydrofuran ring with defined stereochemistry. researchgate.net

Stereoselectivity is also crucial in the synthesis of related azasugars, such as 1,4-dideoxy-1,4-imino-D-allitol. researchgate.net One approach utilizes a sequence of stereocontrolled reactions including:

Grignard Addition: Addition of vinylmagnesium bromide to a protected (S)-glyceraldimine derivative.

Ring-Closing Metathesis (RCM): To form the heterocyclic ring.

Dihydroxylation: To introduce the final hydroxyl groups with specific stereochemistry. researchgate.net

These multi-step sequences demonstrate how modern synthetic methods are employed to build complex molecules with precise stereochemical control, starting from simple, chiral building blocks.

| Synthetic Goal | Key Stereoselective Step | Starting Material | Reagents for Key Step | Reference |

| Enantiomeric 1,4-anhydro-alditols | Iodine-induced cyclization | 2,3-O-Isopropylidene-D-glyceraldehyde | Iodine (I₂) | researchgate.net |

| 1,4-Dideoxy-1,4-imino-D-allitol (Azasugar) | Grignard Addition / RCM / Dihydroxylation | (S)-Glyceraldimine derivative | Vinylmagnesium bromide, Grubbs catalyst, OsO₄ | researchgate.net |

Biological and Biochemical Research on 1,4 Anhydro D Xylitol and Its Derivatives

Research into Metabolic Pathways and Enzyme Activities

The investigation of 1,4-Anhydro-D-xylitol in the context of metabolic pathways and enzyme activities has provided valuable information for understanding carbohydrate biochemistry. Its constrained furanose ring structure makes it a useful tool for probing the active sites of various enzymes.

Substrate Utilization in Enzymatic Reactions

In the realm of biotechnology and biochemical research, 1,4-Anhydro-D-xylitol serves as a valuable substrate in various enzymatic reactions. cdnsciencepub.com Its use as a model compound aids in the elucidation of metabolic pathways and the characterization of enzyme activities. cdnsciencepub.comchemimpex.com For instance, it has been utilized in enzyme assays to probe the specificity and catalytic mechanisms of enzymes involved in carbohydrate metabolism. chemimpex.com The enzymatic acylation of 1,4-anhydroxylitol using lipase (B570770) with fatty acids as substrates has been explored, demonstrating its utility as a starting material for the synthesis of non-ionic amphiphiles.

Studies on Sugar Absorption and Metabolism

Research into the absorption and metabolism of sugar analogues is crucial for understanding their physiological effects. While extensive research has been conducted on its parent compound, xylitol (B92547), studies specifically detailing the absorption and metabolic fate of 1,4-Anhydro-D-xylitol are less common. However, it is considered a valuable compound for research examining sugar absorption and metabolism, which can contribute to a better understanding of conditions like diabetes and obesity. cdnsciencepub.comchemimpex.com The metabolism of its parent compound, xylitol, involves conversion to D-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway. It is hypothesized that 1,4-Anhydro-D-xylitol may serve as a growth factor or be involved in the formation of certain biopolymers. biosynth.com

Glycosidase Inhibition Studies

A significant area of research for derivatives of 1,4-Anhydro-D-xylitol has been in the field of glycosidase inhibition. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, and their inhibition is a key strategy in the management of diseases such as type 2 diabetes.

Derivatives of 1,4-Anhydro-D-xylitol have been synthesized and evaluated for their ability to inhibit α-amylases, which are responsible for the breakdown of starch. A sulfonium (B1226848) ion heteroanalogue of 1,4-Anhydro-D-xylitol demonstrated notable inhibition of both barley α-amylase (AMY1) and porcine pancreatic α-amylase (PPA). cdnsciencepub.comresearchgate.net The inhibition constants (Ki) for this sulfonium derivative were determined to be 109 ± 11 µM for barley α-amylase and 55 ± 5 µM for porcine pancreatic α-amylase. cdnsciencepub.comresearchgate.net In contrast, the corresponding ammonium (B1175870) ion analogue showed no significant inhibition of either of these α-amylases. cdnsciencepub.comresearchgate.net

| Enzyme | Inhibitor | Ki (µM) |

| Barley α-Amylase (AMY1) | Sulfonium ion of 1,4-Anhydro-D-xylitol analogue | 109 ± 11 |

| Porcine Pancreatic α-Amylase (PPA) | Sulfonium ion of 1,4-Anhydro-D-xylitol analogue | 55 ± 5 |

| Barley α-Amylase (AMY1) | Ammonium ion of 1,4-Anhydro-D-xylitol analogue | No significant inhibition |

| Porcine Pancreatic α-Amylase (PPA) | Ammonium ion of 1,4-Anhydro-D-xylitol analogue | No significant inhibition |

The inhibitory activity of these 1,4-Anhydro-D-xylitol derivatives was also assessed against glucoamylase, another key enzyme in carbohydrate digestion. Research findings indicate that neither the sulfonium ion nor the ammonium ion heteroanalogues of 1,4-Anhydro-D-xylitol exhibited significant inhibition of glucoamylase. cdnsciencepub.comresearchgate.net

The difference in inhibitory activity between the sulfur- and nitrogen-containing analogues of 1,4-Anhydro-D-xylitol highlights the critical role of the heteroatom in the molecule's interaction with the enzyme's active site. The presence of a sulfur atom, leading to the formation of a sulfonium ion, was essential for the observed α-amylase inhibitory activity. researchgate.net Conversely, the substitution with a nitrogen atom to form an ammonium ion resulted in a loss of this inhibitory function against α-amylases. cdnsciencepub.comresearchgate.net This suggests that the specific electronic and steric properties of the sulfonium ion are crucial for binding to and inhibiting these particular α-amylases, a finding that is significant for the rational design of new glycosidase inhibitors. sfu.ca

Investigation of Bioactive Properties of Derivatives

Derivatives of 1,4-Anhydro-D-xylitol, a compound derived from xylitol, have been synthesized and evaluated for their potential to combat Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netnih.gov These investigations have yielded a range of compounds, including benzoate (B1203000) and arylsulfonate esters, as well as 1,2,3-triazole derivatives. researchgate.netnih.gov

One notable derivative, an arylsulfonate xylitan compound with a nitro group, demonstrated superior activity against both the amastigote and trypomastigote forms of T. cruzi when compared to the reference drug, benznidazole (B1666585). researchgate.netnih.gov The enhanced efficacy of these derivatives is partly attributed to the presence of an isopropylidene ketal group, which increases their lipophilicity and, consequently, their ability to penetrate cells. researchgate.netnih.gov

The research underscores the potential of chemically modifying the 1,4-Anhydro-D-xylitol structure to create new and more effective agents against Chagas disease. researchgate.netnih.gov

The evaluation of 1,4-Anhydro-D-xylitol derivatives for their anti-parasitic properties relies on whole-cell screening assays. researchgate.netnih.gov These in vitro tests are crucial for determining the compounds' effectiveness against Trypanosoma cruzi. nih.gov The process typically involves several key steps:

Parasite Cultivation : The assays often utilize the epimastigote form of T. cruzi, which is a life cycle stage found in the insect vector. nih.gov More recent and clinically relevant studies focus on the intracellular amastigote and trypomastigote forms, which are present in the vertebrate host during the acute and chronic phases of Chagas disease. nih.gov

Infection of Mammalian Cells : To test the efficacy against intracellular forms, mammalian cell lines such as L929, Vero, or HeLa cells are infected with the parasite. nih.govscielo.br This co-culture system mimics the in vivo environment where the parasite replicates. nih.govnih.gov

Compound Incubation : The synthesized derivatives are then added to these infected cell cultures at various concentrations. plos.org

Efficacy Measurement : The effectiveness of the compounds is determined by measuring the reduction in the number of parasites. frontiersin.org This can be achieved through various methods, including:

Reporter Gene Assays : Using genetically modified parasites that express reporter genes like β-galactosidase or luciferase, which produce a measurable signal (colorimetric or bioluminescent) corresponding to parasite viability. scielo.brfrontiersin.org

High-Content Screening (HCS) : This automated imaging approach quantifies parasite load and host cell numbers using fluorescent dyes that stain DNA or specific cellular components. scielo.brnih.gov

These screening methods allow for the simultaneous assessment of a compound's activity against different parasite stages and its toxicity to host cells. scielo.br

To gauge the therapeutic potential of new 1,4-anhydro-D-xylitol derivatives, their performance is benchmarked against benznidazole, a standard drug for treating Chagas disease. researchgate.netnih.gov In these comparative studies, benznidazole serves as a positive control, providing a baseline for efficacy. nih.gov

A key metric in these comparisons is the 50% inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit parasite growth by half. For instance, an arylsulfonate xylitan derivative carrying a nitro group was found to be slightly more potent than benznidazole. researchgate.netnih.gov Another important parameter is the selectivity index (SI), calculated as the ratio of a compound's cytotoxicity in mammalian cells (CC50) to its anti-parasitic activity (IC50). semanticscholar.org A higher SI value is desirable as it indicates greater selectivity for the parasite over host cells. semanticscholar.org

While some derivatives show promise by exhibiting higher potency than benznidazole, none have yet met the minimum SI of 50 required to advance to in vivo testing, as per the guidelines from organizations like the Drugs for Neglected Diseases initiative (DNDi). semanticscholar.org Nevertheless, these comparative analyses are vital for identifying promising candidates and guiding further structural modifications to enhance both efficacy and safety. semanticscholar.org

| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Fold Difference |

|---|---|---|---|---|---|

| Arylsulfonate xylitan derivative (with nitro group) | T. cruzi | Slightly more potent | Benznidazole | - | - |

| 1,4-naphthoquinone derivative (6a) | T. cruzi epimastigotes | 0.25 | Benznidazole | 8.80 | 35.2x more active |

| N-Butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4) + Benznidazole | T. cruzi epimastigotes | Synergistic effect | Benznidazole (alone) | - | - |

A crucial step in the development of new anti-Chagasic compounds is the evaluation of their toxicity towards host cells. researchgate.netnih.gov This is typically done by assessing the cytotoxicity of the 1,4-Anhydro-D-xylitol derivatives in mammalian cell lines, with L929 mouse fibroblast cells being a commonly used model. nih.govnih.gov

The primary goal of these assays is to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of the mammalian cells by half. semanticscholar.orgbioline.org.br This value is then used to calculate the selectivity index (SI), which is the ratio of the CC50 to the IC50 (the concentration that inhibits parasite growth by 50%). semanticscholar.orgbioline.org.br A high SI value is a strong indicator that the compound is more toxic to the parasite than to the host cells, a desirable characteristic for any potential drug. semanticscholar.orgbioline.org.br

The cytotoxicity assays are often run in parallel with the anti-parasitic screens, using similar methodologies such as the AlamarBlue® or WST-1 assays, which measure the metabolic activity of viable cells. semanticscholar.orgnih.govbioline.org.br These tests have shown that while some derivatives of 1,4-Anhydro-D-xylitol have promising activity against T. cruzi, their selectivity indices have not yet reached the threshold considered necessary for advancing to in vivo studies. semanticscholar.org

| Compound Series | Cell Line | Key Finding |

|---|---|---|

| Xylitan derivatives | L929 | Cytotoxicity was determined to assess selectivity. researchgate.netnih.gov |

| Arylsulfonamide derivatives | L929 | Most compounds displayed some activity but lacked a suitable selectivity index for in vivo consideration. semanticscholar.org |

| Metronidazole analogue (MTZ-I) | L929 | Showed a selectivity index indicating it was 10 times more active against T. cruzi than mammalian cells. bioline.org.br |

| 5-nitroindazolinones | L929 | Induced higher toxicity on this cell line compared to primary cultures of cardiac myocytes. cambridge.org |

In addition to their antiparasitic properties, derivatives of sugar-based compounds like 1,4-Anhydro-D-xylitol are also being explored for their potential antimicrobial activities. ontosight.ai The structural modifications made to these molecules can lead to a broad range of biological effects, including antibacterial and antifungal actions. ontosight.ainih.gov

The general approach to investigating the antimicrobial potential of these derivatives involves screening them against various pathogenic bacteria and fungi. nih.gov A standard method for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. nih.gov

While much of the research on 1,4-Anhydro-D-xylitol derivatives has been centered on their efficacy against Trypanosoma cruzi, the exploration of their antimicrobial capabilities is an ongoing area of scientific inquiry. The adaptability of their synthesis allows for the creation of diverse compound libraries that can be tested for a wide array of biological activities.

Antimicrobial Research

Enhancement of Antifungal Activity of Lactobacillus Strains

Research has shown that the presence of xylitol, the parent sugar alcohol of 1,4-Anhydro-D-xylitol, and its derivatives can significantly enhance the antifungal capabilities of various Lactobacillus species. nih.govnih.gov Lactic acid bacteria (LAB) are known for their role in food preservation through fermentation, and their antagonistic activity is primarily directed against other microorganisms. nih.gov A study involving 60 strains of Lactobacillus demonstrated that the addition of xylitol or its galactosyl derivative to the growth medium increased the spectrum of antifungal activity in a majority of the tested strains. nih.govnih.gov

The antifungal effects of these bacteria are often attributed to the production of secondary metabolites like organic acids, hydrogen peroxide, and other bioactive compounds. unimi.it The enhancement of this activity by xylitol suggests that it may influence the metabolic pathways of Lactobacillus, leading to an increased production of these inhibitory substances. nih.govnih.gov The specific activity, however, is highly dependent on the particular Lactobacillus strain and the target mold. nih.govnih.gov While many Lactobacillus species naturally exhibit some antifungal properties, the addition of xylitol and its derivatives appears to amplify this effect, making them more potent biocontrol agents. nih.gov

Table 1: Effect of Xylitol and Galactosyl-Xylitol on Antifungal Activity of Lactobacillus Strains

Summary of findings on the enhanced antagonistic activity of Lactobacillus sp. against various indicator molds when cultivated in the presence of xylitol and its galactosyl derivative. Data sourced from Olejnik et al. (2016). nih.govnih.gov

| Lactobacillus Strain Type | Substrate Added | Observed Effect | Target Molds |

|---|---|---|---|

| Plant-associated lactobacilli (60 strains) | Xylitol | Increased spectrum of antifungal activity | Alternaria alternata, Alternaria brassicicola, Aspergillus niger, Fusarium latenicum, Geotrichum candidum, Mucor hiemalis |

| Plant-associated lactobacilli (60 strains) | Galactosyl-xylitol | Increased spectrum of antifungal activity | |

| Lactobacillus paracasei ŁOCK 0921 | Xylitol or Galactosyl-xylitol | Confirmed fungistatic properties in poisoned medium method and on wild cherries | Alternaria brassicicola |

Inhibition of Molds (e.g., Alternaria alternata)

The compound and its related structures have been implicated in the direct and indirect inhibition of molds, including pathogenic and spoilage species like Alternaria alternata. nih.govnih.gov A. alternata is a common fungus responsible for plant diseases, such as poplar leaf spot, and is a known food contaminant. nih.govmdpi.com

Studies have shown that the antifungal activity of Lactobacillus bacteria, when grown in a medium containing xylitol and galactosyl-xylitol, is effective against a range of indicator molds, including Alternaria alternata. nih.govnih.gov Furthermore, a practical application demonstrated the inhibition of Alternaria brassicicola on wild cherries by Lactobacillus paracasei that had been cultivated with these xylitol derivatives. nih.gov This suggests that metabolites produced by the bacteria under the influence of these compounds are key to inhibiting mold growth. While direct inhibition by 1,4-Anhydro-D-xylitol itself is a subject for further research, the activity of its parent compound in enhancing biological control mechanisms is well-documented. nih.govnih.gov

Mechanisms of Biological Action

Understanding the mechanisms through which 1,4-Anhydro-D-xylitol exerts its biological effects involves examining its interactions with molecular targets, its structural features that facilitate these interactions, and its ultimate influence on cellular functions.

Interaction with Molecular Targets and Pathways

Derivatives of 1,4-Anhydro-D-xylitol have been synthesized and evaluated as inhibitors of specific enzymes, indicating their potential to interact with defined molecular targets. researchgate.net For instance, heteroanalogues of 1,4-Anhydro-D-xylitol, where the ring oxygen is replaced by a sulfur or nitrogen atom, have been created to mimic naturally occurring glycosidase inhibitors. researchgate.net

One such sulfonium ion analogue demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA), with Ki values of 109 ± 11 and 55 ± 5 µM, respectively. researchgate.net This indicates a direct interaction with the active site of these enzymes, disrupting their function in carbohydrate metabolism. In contrast, the corresponding ammonium ion analogue showed no significant inhibition, highlighting the specificity of the interaction. researchgate.net

Furthermore, other research has focused on synthesizing xylitan (a common name for 1,4-anhydro-xylitol) derivatives to evaluate their activity against the protozoan parasite Trypanosoma cruzi, the agent of Chagas disease. mdpi.com An arylsulfonate derivative of xylitan was found to be slightly more potent than the reference drug benznidazole, suggesting that these compounds can interfere with molecular pathways essential for the parasite's survival. mdpi.com

Hydrogen Bonding in Biological Contexts

Hydrogen bonding is a fundamental force in the interaction of carbohydrates and their derivatives with biological molecules, particularly proteins. nih.gov The structure of 1,4-Anhydro-D-xylitol, with its multiple hydroxyl groups, provides ample opportunity for the formation of hydrogen bonds. These bonds are crucial for the specific recognition and binding at the active sites of enzymes and the binding domains of lectins. nih.govumich.edu In studies of protein-carbohydrate complexes, it has been noted that hydrogen-bond networks, sometimes mediated by tightly bound water molecules, are important for stabilizing the complex. nih.gov While direct evidence for specific hydrogen bonding patterns of 1,4-Anhydro-D-xylitol in a biological system is an area for ongoing research, its potential to form these bonds is inferred from its molecular structure and the behavior of similar anhydro-alditols. rsc.org

Influence on Cellular Processes

The interaction of 1,4-Anhydro-D-xylitol derivatives with molecular targets translates into a discernible influence on cellular processes. The inhibition of glycosidases, for example, directly impacts carbohydrate metabolism and processing within a cell. researchgate.net In the context of pathogenic organisms, the demonstrated in vitro activity of xylitan derivatives against Trypanosoma cruzi points to the disruption of critical cellular functions in the parasite, leading to its death. mdpi.com

Similarly, the enhanced ability of Lactobacillus strains to inhibit fungal growth when exposed to xylitol derivatives is a clear example of influencing cellular processes. nih.gov This is achieved by modulating the metabolic output of the bacteria, which in turn interferes with the cellular integrity and growth of the target fungi. nih.govnih.gov For example, antifungal compounds produced by LAB can disrupt the cell membranes of molds, leading to leakage of intracellular contents and ultimately cell death. unimi.itnih.gov

Studies on Protein-Carbohydrate Interactions (Relevant to related anhydro-alditols)

Protein-carbohydrate interactions are vital to countless biological events, including immune response, cell recognition, and aggregation. nih.govwikipedia.org Proteins that bind carbohydrates are known as lectins. wikipedia.org Studies on the interaction between the lectin concanavalin (B7782731) A and various carbohydrates have provided insight into the binding capabilities of anhydro-alditols.

Research has shown that the ability of a sugar to inhibit the precipitation of a concanavalin A-polysaccharide complex is a measure of its binding affinity to the lectin's active site. umich.edu While 1,4-Anhydro-D-xylitol itself was not the primary focus, a related compound, 1,4-anhydro-D-arabinitol, was identified as an effective inhibitor. umich.edu This suggests that the anhydro-alditol structure is a recognizable moiety for the active sites of concanavalin A. The study concluded that sugars containing the 1,4-anhydro-D-arabinitol structure can bind to this lectin. umich.edu Another related compound, 2,5-anhydro-D-mannitol, also showed significant inhibiting power, reinforcing the idea that the cyclic ether structure of anhydro-alditols is a key feature for protein interaction. umich.edu

Table 2: Inhibitory Potency of Anhydro-alditols and Related Sugars on Concanavalin A

Hapten-inhibition studies showing the amount of various sugar derivatives required for 50% inhibition of the concanavalin A-polysaccharide interaction. Data sourced from So and Goldstein (1968). umich.edu

| Inhibitor Compound | μmoles for 50% Inhibition | Relative Inhibiting Power (Methyl α-D-glucopyranoside = 100) |

|---|---|---|

| Methyl β-D-fructofuranoside | 1.0 | 340 |

| 2,5-Anhydro-D-mannitol | 3.0 | 113 |

| 1,4-Anhydro-D-arabinitol | 10.0 | 34 |

| 2,5-Anhydro-D-glucitol | > 70 | < 5 |

| 1,5-Anhydro-D-arabinitol | > 70 | < 5 |

Applications of 1,4 Anhydro D Xylitol in Scientific Research and Advanced Materials

Intermediate in Organic Synthesismyskinrecipes.com

1,4-Anhydro-D-xylitol serves as a versatile intermediate in organic synthesis, primarily in the production of fine chemicals and pharmaceuticals. myskinrecipes.com Its inherent chirality and functional groups make it a valuable starting material for constructing stereochemically defined molecules.

Precursor for Complex Molecular Architecturesmyskinrecipes.com

The rigid, cyclic structure of 1,4-Anhydro-D-xylitol makes it an excellent scaffold for building more complex molecular frameworks. Its value lies in its utility for creating chiral molecules, which are crucial in the development of drugs that exhibit specific biological activities. myskinrecipes.com For instance, it is used as a solid catalyst and starting material for the synthesis of 1,4-anhydro-D-glucitol. biosynth.com Furthermore, its structure lends itself to the synthesis of polymers and biodegradable materials, contributing to advancements in sustainable chemistry. myskinrecipes.commedchemexpress.com Researchers have also explored its use in creating derivatives like quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-d,l-ribitol-5-yl)ammonium salts. acs.org

Building Block for Bioactive Moleculesmyskinrecipes.com

A significant application of 1,4-Anhydro-D-xylitol in organic synthesis is its role as a building block for molecules with potential biological and medicinal importance. liverpool.ac.uk A notable example is its use in the synthesis of heteroanalogues of salacinol (B1681389), a natural product isolated from Salacia reticulata extracts, which are traditionally used in the treatment of Type 2 diabetes. biosynth.commedchemexpress.com

The synthetic strategy for these analogues involves the nucleophilic attack of sulfur or nitrogen analogues of 1,4-Anhydro-D-xylitol on a cyclic sulfate (B86663) derived from L-erythritol. biosynth.commedchemexpress.com This approach has led to the creation of novel sulfonium (B1226848) and ammonium (B1175870) ions that mimic the structure of natural glycosidase inhibitors. medchemexpress.com Research has shown that a synthesized sulfonium ion analogue exhibited inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA). biosynth.commedchemexpress.com In other research, various xylitan derivatives have been synthesized and evaluated for potential trypanocidal activity.

Table 1: Research Findings on Bioactive Molecules Derived from 1,4-Anhydro-D-xylitol

| Derivative/Analogue | Target/Application | Research Finding | Citations |

| Sulfonium ion analogue of Salacinol | Glycosidase Inhibition | Inhibited barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) with Kᵢ values of 109 ± 11 and 55 ± 5 µM, respectively. | biosynth.commedchemexpress.com |

| Ammonium ion analogue of Salacinol | Glycosidase Inhibition | Showed no significant inhibition of barley-α-amylase (AMY1) or porcine pancreatic-α-amylase (PPA). | biosynth.commedchemexpress.com |

Research in Drug Discovery and Delivery Systemsmedchemexpress.comchemimpex.com

In the pharmaceutical sector, 1,4-Anhydro-D-xylitol is explored for its utility as a specialized excipient in drug formulations. medchemexpress.com Its properties as a sugar alcohol derivative contribute to various aspects of drug formulation, from enhancing solubility to ensuring stability. medchemexpress.comchemimpex.com

Enhancing Solubility and Bioavailability of Poorly Soluble Drugschemimpex.com

1,4-Anhydro-D-xylitol is utilized in pharmaceutical research to improve the solubility and subsequent bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com As many newly developed drug candidates exhibit poor water solubility, excipients that can enhance this property are of great interest. While its parent compound, xylitol (B92547), has been studied for improving the solubility and dissolution rate of drugs like carbamazepine, 1,4-Anhydro-D-xylitol is generally recognized for its role in enhancing the solubility of active compounds within a formulation. liverpool.ac.ukchemimpex.com Its water-soluble nature and compatibility with a wide range of other excipients make it a valuable component in developing therapeutic solutions. cymitquimica.comchemimpex.com

Role in Drug Formulation Stability and Reactivitychemimpex.com

The stability of a pharmaceutical product is critical to ensure its safety and efficacy throughout its shelf life. 1,4-Anhydro-D-xylitol contributes to formulation stability by acting as a stabilizer, bulking agent, filler, and binder. medchemexpress.comchemimpex.com In solid dosage forms, these functions are essential for maintaining the physical integrity and preventing the chemical degradation of the API. Its use as a filler or binder is common in the pharmaceutical industry to provide the necessary bulk and structure to tablets and capsules. medchemexpress.com

Research into Novel Drug Carriers

The development of novel drug delivery systems is a key area of pharmaceutical research, aiming to control the release and target the delivery of therapeutic agents. nih.gov While 1,4-Anhydro-D-xylitol is investigated for its potential in drug delivery applications and is used as an excipient in various formulations, specific research detailing its incorporation into novel drug carriers such as nanoparticles or liposomes is not extensively documented in the reviewed scientific literature. medchemexpress.commedchemexpress.comnih.gov However, its derivatives are considered potential candidates for future drug delivery systems. The compound's properties suggest its potential for use in creating biodegradable materials, which is a promising avenue for the development of advanced drug carriers. myskinrecipes.commedchemexpress.com

Biotechnology and Bioconversion Studies

In the realm of biotechnology, 1,4-Anhydro-D-xylitol is explored both as a product of biomass conversion and as a specialized substrate for synthesizing other valuable chemicals.

1,4-Anhydro-D-xylitol serves as a versatile intermediate and substrate in various biochemical and organic synthesis applications. myskinrecipes.comchemimpex.com In research settings, it is employed as a substrate in enzymatic reactions, which aids in the investigation of metabolic pathways and the activities of specific enzymes. chemimpex.com Its distinct structure is particularly valuable for creating chiral molecules, which are crucial in the development of pharmaceuticals with specific biological activities. myskinrecipes.com

One notable application is in the synthesis of heteroanalogues of salacinol, a naturally occurring glycosidase inhibitor. researchgate.netcdnsciencepub.com Research has demonstrated a synthetic strategy where sulfur or nitrogen analogues of 1,4-Anhydro-D-xylitol participate in a nucleophilic attack to create potent enzyme inhibitors. researchgate.netcdnsciencepub.com For instance, a sulfonium ion analogue of salacinol synthesized from a 1,4-Anhydro-D-xylitol derivative was shown to inhibit barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) with K_i values of 109 ± 11 and 55 ± 5 µM, respectively. cdnsciencepub.com This highlights its role as a key building block in creating complex, biologically active molecules for research in areas like diabetes treatment. researchgate.netcdnsciencepub.com

The production of 1,4-Anhydro-D-xylitol is a key area of research, primarily through the catalytic deoxygenation of xylitol, which is recognized as a top-tier platform intermediate in biomass conversion. nih.gov This process represents an atom- and energy-efficient method for producing a range of renewable chemicals. nih.gov The dehydration of xylitol to form 1,4-Anhydro-D-xylitol can be achieved under various catalytic conditions. researchgate.net

Research has explored different catalysts and conditions to optimize the yield and selectivity of this conversion. For example, using sulfuric acid (H₂SO₄) as a catalyst in a microwave reactor at 180°C resulted in an 85% yield of 1,4-Anhydro-D-xylitol. researchgate.net Other studies have investigated solid acid catalysts and metal-modified systems to control the reaction pathways, balancing dehydration against other reactions like hydrogenolysis, which produces glycols. nih.govresearchgate.net A silica-supported tungsten oxide (WOₓ/SiO₂) catalyst, for instance, has been shown to selectively catalyze the dehydration of xylitol to 1,4-Anhydro-D-xylitol. rsc.orgelsevierpure.com

| Catalyst System | Reaction Conditions | Key Product(s) | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| H₂SO₄ | Microwave, 180°C, 15 min (in 28% water/dioxane) | 1,4-Anhydro-D-xylitol | 85% yield | researchgate.net |

| Silicotungstic acid | In water, under H₂ pressure, 160-200°C | 1,4-Anhydro-D-xylitol | Activation energy for dehydration determined | researchgate.net |

| WOₓ/SiO₂ | Not specified | 1,4-Anhydro-D-xylitol | Selectively catalyzed dehydration | rsc.orgelsevierpure.com |

| Pt–WOₓ/SiO₂ | 453 K | Pentanols (via 1,3,5-pentanetriol (B42939) intermediate) | 59% total yield of pentanols | rsc.orgelsevierpure.com |

While much of the focus in metabolic engineering has been on the production of xylitol from D-xylose using microorganisms like Saccharomyces cerevisiae and Candida species, 1,4-Anhydro-D-xylitol also plays a role in this field. nih.govnih.gov Its use as a biochemical reagent is valuable in studies designed to probe and understand sugar metabolism. chemimpex.commedchemexpress.com

The synthesis of complex molecules from 1,4-Anhydro-D-xylitol derivatives demonstrates its utility as a starting material in pathways that are not purely biological but involve a combination of chemical and enzymatic steps. researchgate.net The creation of salacinol analogues, for example, relies on the specific reactivity of 1,4-Anhydro-D-xylitol-based synthons, which could be a target for future engineered chemo-enzymatic pathways. researchgate.netcdnsciencepub.com The development of such pathways could lead to the novel production of specialized therapeutic compounds.

Advanced Materials Research

The inherent properties of 1,4-Anhydro-D-xylitol—rigidity, chirality, and its origin from renewable biomass—make it an attractive monomer for the synthesis of advanced materials. researchgate.net

1,4-Anhydro-D-xylitol has been specifically investigated for its potential application in the development of biodegradable plastics and other sustainable materials. myskinrecipes.commedchemexpress.commedchemexpress.comchemondis.com Its structure is analogous to other anhydro-sugar alcohols, such as 1,4:3,6-dianhydro-D-glucitol (isosorbide), which have been successfully used to create polymers with enhanced thermal properties, tunable mechanical characteristics, and biodegradability. researchgate.net

Polymers derived from these rigid, bicyclic diols can exhibit high glass transition temperatures (T_g) and good thermomechanical resistance. researchgate.net Research on polyesters and poly(ester carbonate)s made from the related monomer isosorbide (B1672297) has shown that biodegradability can be engineered into the polymer backbone. researchgate.net For instance, studies on isosorbide-based poly(ester carbonate)s found that their biodegradability in soil was influenced by the carbonate content, with maximum degradation observed at 10–20 mol % carbonate. researchgate.net These findings provide a strong basis for the investigation of 1,4-Anhydro-D-xylitol as a monomer to create novel biodegradable polymers with potentially unique properties derived from its five-carbon structure.

Derivatives of 1,4-Anhydro-D-xylitol are being explored for their potential use in advanced functional materials like hydrophobic coatings. While direct studies on 1,4-Anhydro-D-xylitol itself are emerging, research on closely related sugar-based compounds provides a clear precedent. A US patent details the use of hydrophobic compounds derived from cyclic or acyclic sugar alcohols, including 1,4-anhydro-D-glucitol, as extenders in non-fluorinated, durable surface effect coatings. google.com These bio-based derivatives are used to impart hydrophobic character to polymer systems. google.com

The general strategy involves the chemical modification of the hydroxyl groups of the anhydro-sugar with hydrophobic moieties. researchgate.net For example, non-ionic amphiphilic compounds with potential use as surfactants have been synthesized from 1,4-Anhydro-D-xylitol by first esterifying the hydroxyl groups with fatty acids and then further modifying the molecule. google.com This approach creates molecules with both hydrophilic (the anhydro-sugar core) and hydrophobic (the fatty acid chains) regions, which is essential for surface activity. Such derivatives could be incorporated into coating formulations to create water-repellent surfaces on various substrates, contributing to the development of sustainable, bio-based functional materials. google.comresearchgate.net

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Detection

Chromatography-based techniques are essential for the qualitative and quantitative analysis of 1,4-Anhydro-D-xylitol. researchgate.netresearchgate.net These methods are often coupled with sophisticated detectors to enhance sensitivity and provide structural information. researchgate.netresearchgate.net The primary chromatographic approaches employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govgoogle.com

Gas Chromatography (GC) - Based Methods

Gas chromatography is a powerful tool for analyzing volatile compounds. nih.gov However, due to the non-volatile nature of polyols like 1,4-Anhydro-D-xylitol, direct analysis by GC is not feasible. nih.gov Therefore, a crucial prerequisite for GC analysis is the conversion of the analyte into a more volatile form through a process known as derivatization. nih.govajrsp.com

To increase the volatility of 1,4-Anhydro-D-xylitol for GC analysis, derivatization of its hydroxyl groups is necessary. nih.govajrsp.com This is commonly achieved through:

Trimethylsilylation: This process involves reacting the hydroxyl groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. google.com This method has been successfully used to quantitatively convert alcohols into their TMS ethers for subsequent GC analysis. google.com

Acetylation: This involves the conversion of hydroxyl groups into esters using reagents like acetic anhydride. nih.govresearchgate.net This acylation reaction improves the volatility of the sugar derivative, making it suitable for GC analysis. ajrsp.com

These derivatization techniques are critical for overcoming the inherent non-volatility of 1,4-Anhydro-D-xylitol, thereby enabling its separation and detection by gas chromatography. nih.govajrsp.com

Once derivatized, 1,4-Anhydro-D-xylitol can be analyzed using a gas chromatograph equipped with a Flame Ionization Detector (FID). google.com GC-FID is a well-established and robust technique for the quantitative analysis of organic compounds. The derivatized analyte is separated on a capillary column and then detected by the FID, which generates a signal proportional to the amount of substance being eluted. google.comajrsp.com This method is particularly useful for determining the concentration of 1,4-Anhydro-D-xylitol in a sample, often in conjunction with an internal standard for improved accuracy. google.com

For definitive identification and structural confirmation, Gas Chromatography is frequently coupled with Mass Spectrometry (GC-MS). researchgate.netnih.gov This powerful hyphenated technique combines the separation capabilities of GC with the mass-analyzing capabilities of MS. iaea.org After separation in the GC column, the derivatized 1,4-Anhydro-D-xylitol enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint, allowing for unambiguous identification. core.ac.uk GC-MS is also instrumental in determining the position of glycosidic linkages and the ring size of monosaccharide units in more complex carbohydrate structures. iaea.org The high reproducibility and resolution of GC-MS make it a method of choice for the detailed structural analysis of 1,4-Anhydro-D-xylitol and its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) - Based Methods

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of 1,4-Anhydro-D-xylitol. nih.govgoogle.com A significant advantage of HPLC over GC is that it often does not require derivatization, allowing for the direct analysis of the compound in its native form. nih.gov HPLC has been utilized to determine the weight ratio of xylitol (B92547) residues to its anhydro derivatives, including 1,4-Anhydro-D-xylitol. google.com Various HPLC columns and detection methods are employed depending on the specific analytical requirements. rsc.org

To enhance the sensitivity and specificity of HPLC analysis, it is often coupled with mass spectrometry, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov LC-MS has become a routine and powerful tool for the determination of compounds like 1,4-Anhydro-D-xylitol in complex mixtures. researchgate.netresearchgate.netnih.gov

In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. This allows for the detection and quantification of the target analyte with high selectivity. For instance, in the analysis of a mixture containing D-glucose polymer with xylitol, LC-MS was used to detect the molecular ion peak for 1,4-anhydroxylitol at m/z 157 [M+23]. tga.gov.au

Tandem Mass Spectrometry (LC-MS/MS) provides an even higher level of structural information and specificity. researchgate.netacs.org In this technique, a specific ion from the MS scan is selected and subjected to further fragmentation, and the resulting product ions are analyzed. This process, known as selected reaction monitoring (SRM), is highly selective and allows for accurate quantification even in complex biological matrices. acs.org LC-MS/MS methods have been developed and validated for the quantification of related polyols, demonstrating the technique's suitability for the precise analysis of 1,4-Anhydro-D-xylitol. acs.orgchromatographyonline.com

Capillary Electrophoresis (CE)